molecular formula C19H23NO4 B2519634 N-(2-butoxyphenyl)-2,6-dimethoxybenzamide CAS No. 449167-04-8

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide

Cat. No. B2519634
M. Wt: 329.396
InChI Key: GFWBIZCEICMCSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including directed metalation, displacement reactions, and reduction processes. For instance, directed metalation was used to synthesize derivatives of N-tert-butyl-N-methyl-2-methoxybenzamide, which could potentially be applied to the synthesis of "N-(2-butoxyphenyl)-2,6-dimethoxybenzamide" . Additionally, displacement of chloro groups from chlorodinitrobenzoates with diethanolamine followed by mesylation and displacement with LiCl was employed to prepare regioisomers of hypoxia-selective cytotoxins .

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic methods, including NMR, IR, GC-MS, and X-ray diffraction. These methods provide detailed information about the molecular geometry, which is often non-planar and divided into distinct planar regions. The presence of substituents such as methoxy groups and benzamide functionalities influences the overall shape and electronic distribution within the molecule .

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by their electronic structure. For example, the reductive chemistry of nitrobenzamide derivatives is explored in the context of their potential as bioreductive drugs, with selective toxicity for hypoxic cells. The reduction process involves electron addition to nitro groups, leading to the formation of hydroxylamine and amine derivatives, which exhibit varying levels of cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are determined by their molecular structure. The presence of electron-donating methoxy groups and the benzamide moiety can affect these properties. For instance, the stability of hydroxylamine derivatives is a concern due to their propensity to undergo intramolecular reactions or oxidation . The gas chromatographic behavior of regioisomeric substituted phenethylamines indicates that more crowded dimethoxy substitution patterns elute first under temperature programming conditions .

Scientific Research Applications

Antioxidant Activity Research

Research on antioxidants, including phenolic compounds, is significant due to their potential in mitigating oxidative stress related to various chronic diseases. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests have been employed to determine the antioxidant capacity of complex samples, suggesting a pathway for investigating N-(2-butoxyphenyl)-2,6-dimethoxybenzamide's potential as an antioxidant (Munteanu & Apetrei, 2021).

Environmental Fate and Toxicity of Chemicals

The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, highlighting the ubiquity of these compounds due to their use in consumer products and their potential as weak endocrine disrupters. This research domain underscores the importance of studying the environmental impact and degradation pathways of synthetic chemicals, including N-(2-butoxyphenyl)-2,6-dimethoxybenzamide, to assess their ecological risks and human health implications (Haman et al., 2015).

Molecular Mechanisms of Polyphenolic Antioxidants

Understanding the molecular basis of the working mechanism of natural polyphenolic antioxidants provides insights into how these compounds interact with biological systems to exert their beneficial effects. Such research can inform the exploration of N-(2-butoxyphenyl)-2,6-dimethoxybenzamide's mechanisms of action, particularly if it possesses antioxidant properties similar to those of polyphenols (Leopoldini et al., 2011).

Pharmacological and Toxicological Profiles

Investigating the pharmacological and toxicological profiles of chemical compounds is critical for assessing their safety and efficacy for potential therapeutic use. Studies on compounds like tranilast, which exhibits anti-inflammatory and antitumor properties, could provide a model for assessing similar activities in N-(2-butoxyphenyl)-2,6-dimethoxybenzamide, underscoring the necessity of understanding a compound's biological interactions and potential health effects (Rogosnitzky et al., 2012).

properties

IUPAC Name

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-4-5-13-24-15-10-7-6-9-14(15)20-19(21)18-16(22-2)11-8-12-17(18)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWBIZCEICMCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butoxyphenyl)-2,6-dimethoxybenzamide

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